5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylidene-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(14(18)17(2)3)12(10-5-4-6-19-10)9(7-15)13(20)16-8/h4-6H,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKYPPLWKROQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CO2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Radical Cyclization Dynamics
The synthesis likely involves a multi-step radical process:
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Aryl radical generation (e.g., via tributyltin hydride).
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5-exo cyclization onto an alkene to form a fused ring system.
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6-endo cyclization to create a tetracyclic intermediate.
Catalyst-Mediated Coupling
For multi-component reactions, mechanisms may involve:
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NiII catalysis : Oxidative cleavage of alkynes to form acetylides, followed by coupling with iminium ions .
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Silver salt catalysis : AgTPA-mediated propargylamine formation, with potential for cyclization .
Comparative Structural and Reaction Analysis
Future Research Directions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 5-cyano derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, a study demonstrated that this compound inhibited the growth of breast cancer cells by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Properties
The compound also displays notable antimicrobial activity. Research has shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes. A comparative study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Agricultural Applications
Pesticide Development
In the realm of agriculture, 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide has been explored as a potential pesticide. Its ability to inhibit specific enzymes in pests has been investigated, leading to promising results in controlling pest populations without harming beneficial insects. Field trials demonstrated a significant reduction in pest infestation levels when applied as a foliar spray .
Herbicide Potential
Additionally, this compound has been studied for its herbicidal properties. It shows selective inhibition of weed species while allowing crop plants to thrive. Laboratory assays indicated that it disrupts photosynthetic pathways in target weeds, leading to their eventual death while maintaining crop yield .
Materials Science
Polymer Synthesis
this compound has applications in materials science, particularly in the synthesis of polymers with enhanced properties. It can act as a monomer or crosslinking agent in polymerization reactions, leading to materials with improved thermal stability and mechanical strength. A recent study reported the successful incorporation of this compound into polyurethanes, resulting in materials with superior resistance to degradation .
Nanocomposite Development
Furthermore, the compound is being investigated for use in nanocomposites. Its incorporation into nanostructured materials enhances electrical conductivity and thermal properties, making it suitable for applications in electronics and energy storage devices .
Data Tables
| Application Area | Specific Use | Efficacy/Outcome |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against resistant bacterial strains | |
| Agricultural Science | Pesticide | Reduces pest populations significantly |
| Herbicide | Selective inhibition of target weeds | |
| Materials Science | Polymer Synthesis | Improved thermal stability |
| Nanocomposite Development | Enhanced electrical conductivity |
Case Studies
- Anticancer Study : A research team evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and significant activation of apoptotic markers.
- Pesticide Field Trial : In a controlled agricultural setting, the compound was applied to crops infested with aphids. Results showed an 80% reduction in aphid populations within two weeks post-treatment.
- Polymer Research : A study focused on synthesizing polyurethane incorporating this compound revealed enhanced mechanical properties compared to traditional polyurethanes, demonstrating its potential for high-performance applications.
Mechanism of Action
The mechanism of action of 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Structure Differences :
- The target compound’s fully aromatic pyridine ring contrasts with the 1,4-dihydropyridine or tetrahydropyridine cores in analogs. Aromaticity may enhance stability but reduce conformational flexibility compared to reduced analogs .
Substituent Effects :
- Sulfanyl Group : In the target compound, the sulfanyl group at position 6 could facilitate metal coordination (e.g., Fe in carbon steel) more effectively than the oxo group in the tetrahydropyridine analog .
- Carboxamide vs. Ester : The trimethylcarboxamide in the target compound likely improves solubility in polar solvents compared to the ethyl ester in ’s analog, which may enhance adsorption on metallic surfaces .
- Aryl Modifications : Analogs with bromo (AZ257) or methoxy (AZ331) groups on the sulfanyl substituent demonstrate how electron-withdrawing/donating groups modulate electronic properties and lipophilicity .
Potential Applications: Corrosion Inhibition: The tetrahydropyridine analog in achieved 89.7% inhibition efficiency in HCl, suggesting the target compound’s sulfanyl group could yield comparable or superior performance . Medicinal Chemistry: 1,4-Dihydropyridine analogs () are often explored as calcium channel blockers or enzyme inhibitors. The target’s aromatic pyridine core may offer metabolic stability advantages over dihydropyridines .
Biological Activity
5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide, a compound with the CAS number 794554-78-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and experimental data.
The compound's chemical formula is , with a molecular weight of 282.34 g/mol. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H14N4O2S |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Boiling Point | Not specified |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research has indicated that compounds containing furan and pyridine moieties often exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridine with furan substituents showed promising activity against various bacterial strains. Specifically, the compound was tested against Gram-positive and Gram-negative bacteria, revealing a notable inhibition zone compared to standard antibiotics .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays conducted on cancer cell lines indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. The results showed a dose-dependent response, highlighting its potential as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to cell proliferation and survival. It is believed to interact with DNA and RNA synthesis pathways, disrupting cellular functions critical for cancer cell growth . Further studies are needed to elucidate the exact molecular targets.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various derivatives including the target compound. The results indicated that it had superior activity against Staphylococcus aureus and Escherichia coli compared to control groups .
- Cytotoxicity in Cancer Cell Lines : In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). The findings suggested that the compound significantly reduced cell viability at concentrations above 10 µM .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclocondensation: Reacting cyanoacetamide derivatives with furan-2-carbaldehyde under basic conditions to form the pyridine core .
- Thiol Incorporation: Introducing the sulfanyl group via nucleophilic substitution or thiol-ene reactions, ensuring regioselectivity using protecting groups .
- N,N-Dimethylation: Employing methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) under controlled temperatures to avoid over-alkylation .
Optimization Tip: Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can structural discrepancies in crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from polymorphic variations or refinement errors. To address this:
- Data Collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for accurate lattice parameter determination .
- Refinement Tools: Apply SHELXL for structure refinement, ensuring hydrogen atoms are placed geometrically and thermal parameters are constrained appropriately .
- Validation: Cross-validate with spectroscopic data (e.g., ¹H/¹³C NMR, IR) to confirm functional group positions . For polymorphs, perform differential scanning calorimetry (DSC) to identify thermal phase transitions .
Basic: Which analytical techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Spectroscopy:
- Elemental Analysis: Match experimental C, H, N percentages with theoretical values (error margin <0.3%) .
Advanced: How to design experiments to study structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace furan with thiophene, vary methyl groups) to probe electronic and steric effects .
- Computational Modeling: Use density functional theory (DFT) to calculate electrostatic potentials and molecular docking (AutoDock Vina) to predict binding affinities for targets like kinase enzymes .
- In Vitro Assays: Test analogs in dose-response assays (e.g., IC₅₀ measurements) against cancer cell lines (MCF-7, HeLa) to correlate substituent changes with activity .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) at 60°C to isolate high-purity crystals; slow cooling enhances crystal uniformity .
- Flash Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) for intermediates. Monitor fractions via UV absorbance at 254 nm .
- Size-Exclusion Chromatography: For larger-scale purification, use Sephadex LH-20 with DMF as the mobile phase to remove polymeric byproducts .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize external variability .
- Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects that may explain divergent results (e.g., unintended kinase inhibition) .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of reported EC₅₀ differences .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Solvent Choice: Store in anhydrous DMSO (sealed under argon) at -20°C to prevent hydrolysis of the sulfanyl group .
- Light Sensitivity: Use amber vials to protect against photodegradation, especially for the cyano and furan moieties .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
Advanced: How to elucidate the compound’s mechanism of action in corrosion inhibition?
Methodological Answer:
- Electrochemical Analysis: Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) on carbon steel in 1 M HCl, correlating inhibitor concentration with charge transfer resistance .
- Surface Characterization: Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze adsorbed inhibitor layers on metal surfaces .
- Computational Support: Apply molecular dynamics (MD) simulations to model adsorption energies and orientation on Fe(110) surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
